

# Thromboembolic events associated with PEGPH20 and mitigation strategies

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## Compound of Interest

Compound Name: Pegvorhyaluronidase alfa

Cat. No.: B15189429

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## Technical Support Center: PEGPH20 and Thromboembolic Events

This guide provides researchers, scientists, and drug development professionals with technical information regarding thromboembolic events (TEEs) associated with PEGPH20 and the strategies to mitigate these events.

## Frequently Asked Questions (FAQs)

Q1: What is PEGPH20 and its primary mechanism of action in oncology?

A1: **Pegvorhyaluronidase alfa** (PEGPH20) is a PEGylated recombinant human hyaluronidase.<sup>[1]</sup> Its primary function in cancer therapy is to degrade hyaluronan (HA), a glycosaminoglycan that accumulates in the tumor microenvironment of many cancers, such as pancreatic ductal adenocarcinoma.<sup>[1][2]</sup> This degradation of HA reduces the interstitial fluid pressure within the tumor, which in turn can decompress tumor blood vessels.<sup>[3]</sup> This action is thought to increase the delivery and efficacy of co-administered chemotherapeutic agents.<sup>[1][4]</sup>

Q2: What is the association between PEGPH20 and thromboembolic events (TEEs)?

A2: Early clinical trials of PEGPH20 revealed a numeric imbalance and increased rate of TEEs in patients receiving the drug.<sup>[1][5][6]</sup> For instance, in the initial stages of the HALO-202 study, a notable imbalance in TEEs in the PEGPH20 arm led to a temporary clinical hold.<sup>[5][6][7]</sup>

Patients with pancreatic cancer are already in a hypercoagulable state, and the administration of PEGPH20 appeared to heighten this risk.[8]

Q3: What is the proposed mechanism for PEGPH20-induced thromboembolic events?

A3: While the exact mechanism is not fully elucidated, a leading hypothesis involves the rapid degradation of high-molecular-weight hyaluronan (HMW-HA) into smaller fragments. These low-molecular-weight HA (LMW-HA) fragments are biologically active and can potentially interact with endothelial cells and immune cells. This interaction may lead to the release of pro-inflammatory and pro-thrombotic factors, which can activate the coagulation cascade and contribute to the formation of thrombi.

## Mitigation Strategies

Q4: What are the primary strategies to mitigate the risk of TEEs during PEGPH20 administration?

A4: The primary mitigation strategy, implemented successfully in clinical trials like HALO-202 and HALO-301, is the prophylactic use of low-molecular-weight heparin (LMWH), such as enoxaparin.[1][5][9] This strategy involves:

- Patient Screening: Excluding patients with a high baseline risk of TEEs.[5]
- Prophylactic Anticoagulation: Administering LMWH to all patients receiving PEGPH20.[5][8]  
In the HALO-202 study, enoxaparin was administered at a dose of 1 mg/kg/day.[10]

This approach was effective in reducing the rate of TEEs in both the PEGPH20 and control arms of the studies, making the rates comparable between the groups.[1][6][7]

Q5: Was the LMWH prophylaxis effective?

A5: Yes. After the implementation of enoxaparin prophylaxis in the HALO-202 study, the TEE rates became comparable between the PEGPH20 plus chemotherapy arm (14%) and the chemotherapy alone arm (10%).[6][7] This demonstrated that the prophylactic use of LMWH was an effective strategy for mitigating the increased risk of TEEs.[1]

## Quantitative Data Summary

The following tables summarize the incidence of thromboembolic events in key clinical trials involving PEGPH20.

Table 1: Thromboembolic Event (TEE) Rates in the HALO-202 Study (Stage 2 - After LMWH Implementation)

Treatment Arm	Any Grade TEE Rate
PEGPH20 + Nab-paclitaxel/Gemcitabine (PAG)	14%
Nab-paclitaxel/Gemcitabine (AG)	10%

Data from the HALO-202 randomized phase II study after the protocol was amended to include enoxaparin prophylaxis.[\[6\]](#)[\[7\]](#)

Table 2: Grade  $\geq 3$  Adverse Events in HALO-301 Study (with Enoxaparin Prophylaxis)

Adverse Event	PEGPH20 + AG (%)	Placebo + AG (%)
Thromboembolic Events	6.5%	7.1%
Fatigue	16.0%	9.6%
Muscle Spasms	6.5%	0.6%
Hyponatremia	8.0%	3.8%

Data from the HALO-301 randomized phase III trial where enoxaparin prophylaxis was standard.[\[1\]](#)[\[5\]](#)

## Troubleshooting and Experimental Guides

Q6: We are observing an increase in coagulation markers (e.g., D-dimer) in our preclinical animal model after PEGPH20 administration. Is this expected?

A6: Yes, an elevation in coagulation markers can be an expected pharmacodynamic effect of PEGPH20, reflecting the pro-thrombotic potential observed in early clinical trials. This is consistent with the proposed mechanism of LMW-HA fragments activating the coagulation

system. It is crucial to monitor these markers and to consider the inclusion of a prophylactic LMWH arm in your study design to assess its mitigating effects.

Q7: What is a general protocol for monitoring coagulation in a preclinical study of PEGPH20?

A7: Below is a generalized protocol for monitoring coagulation status in a preclinical model. Specific parameters and time points should be optimized for your model system.

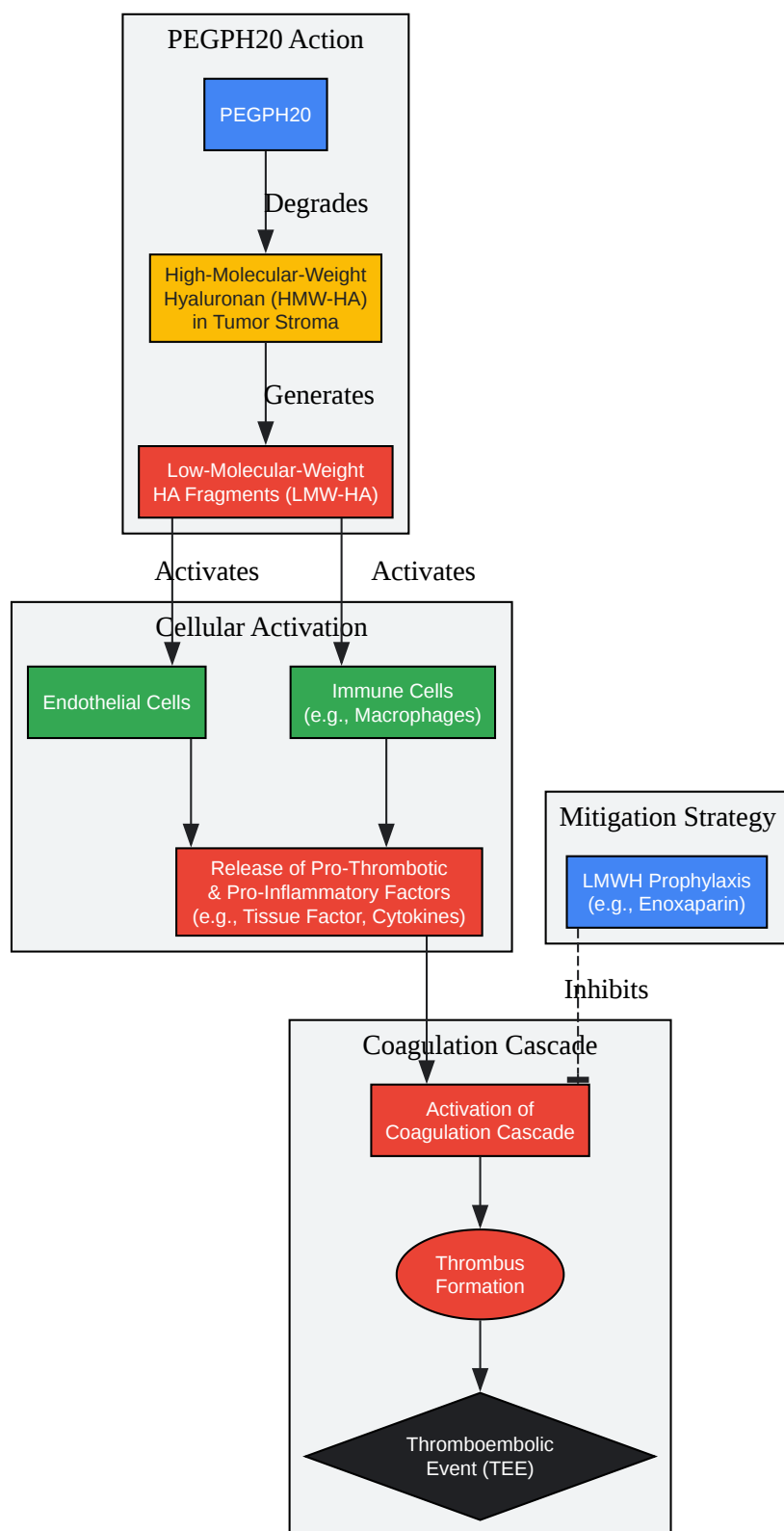
## General Protocol: Monitoring Coagulation in Preclinical Models

- Animal Model: Use a relevant tumor model, preferably one known to have high hyaluronan levels (e.g., pancreatic, breast).
- Treatment Groups:
  - Vehicle Control
  - Chemotherapy alone (if applicable)
  - PEGPH20 alone
  - PEGPH20 + Chemotherapy
  - PEGPH20 + Chemotherapy + LMWH
- Blood Sampling:
  - Collect baseline blood samples prior to the first dose.
  - Collect subsequent samples at time points relevant to PEGPH20's half-life (e.g., 6, 24, 48 hours post-dose) and after several doses to assess cumulative effects.
  - Use an appropriate anticoagulant for plasma collection (e.g., sodium citrate for coagulation assays).
- Assays:

- D-dimer: A marker of fibrin degradation and coagulation activation.
- Prothrombin Fragment 1+2 (F1+2): A marker of thrombin generation.
- Thrombin-Antithrombin (TAT) complexes: An indicator of in vivo thrombin formation.
- Platelet Counts: To monitor for thrombocytopenia.
- Histopathology:
  - At the study endpoint, harvest organs (especially lungs and liver) and the tumor.
  - Perform histological analysis (e.g., H&E staining) to look for evidence of microthrombi.
- Data Analysis: Compare the levels of coagulation markers between treatment groups at each time point to assess the pro-thrombotic effect of PEGPH20 and the efficacy of LMWH mitigation.

## Visualizations: Pathways and Workflows

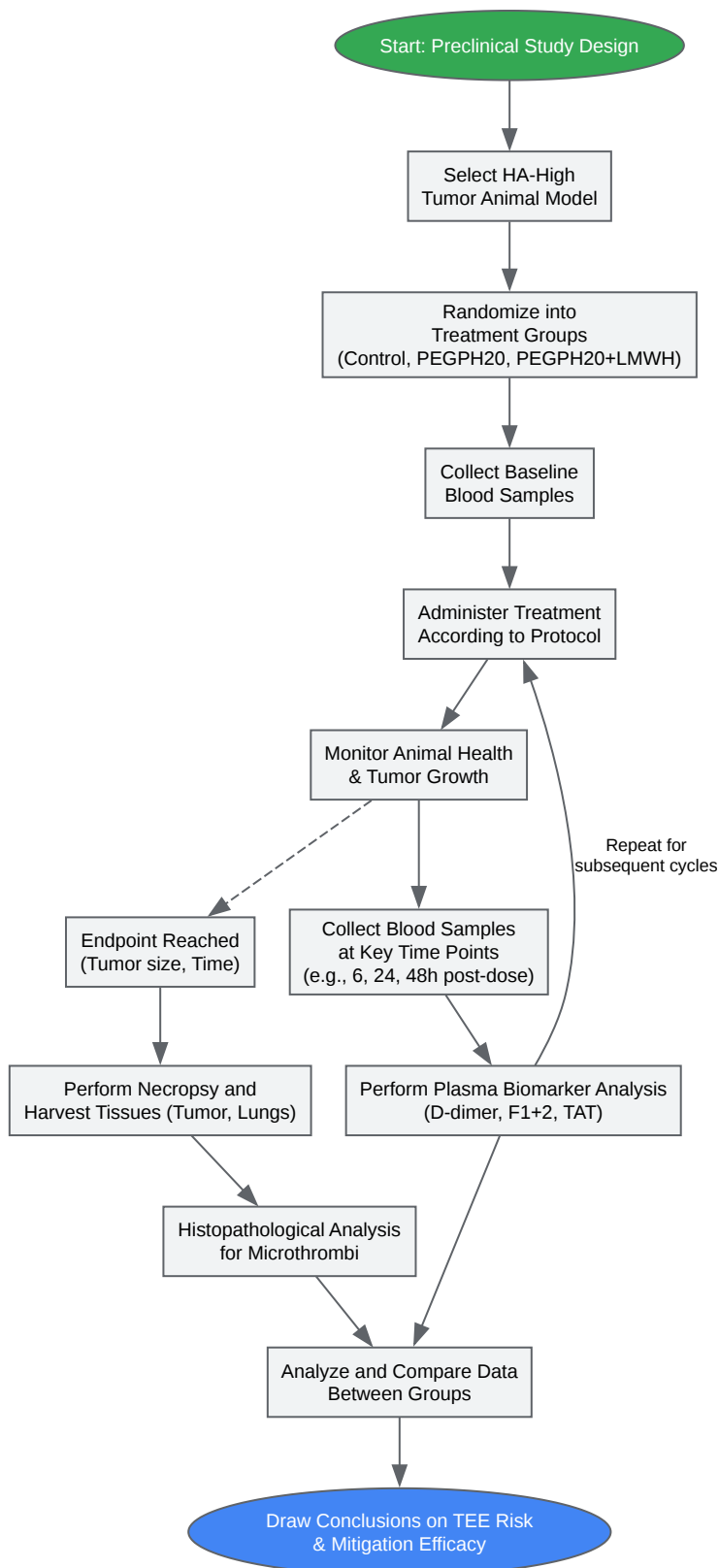
### Proposed Mechanism of PEGPH20-Associated Thromboembolism



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Caption: Proposed mechanism of PEGPH20-induced TEEs and LMWH mitigation.

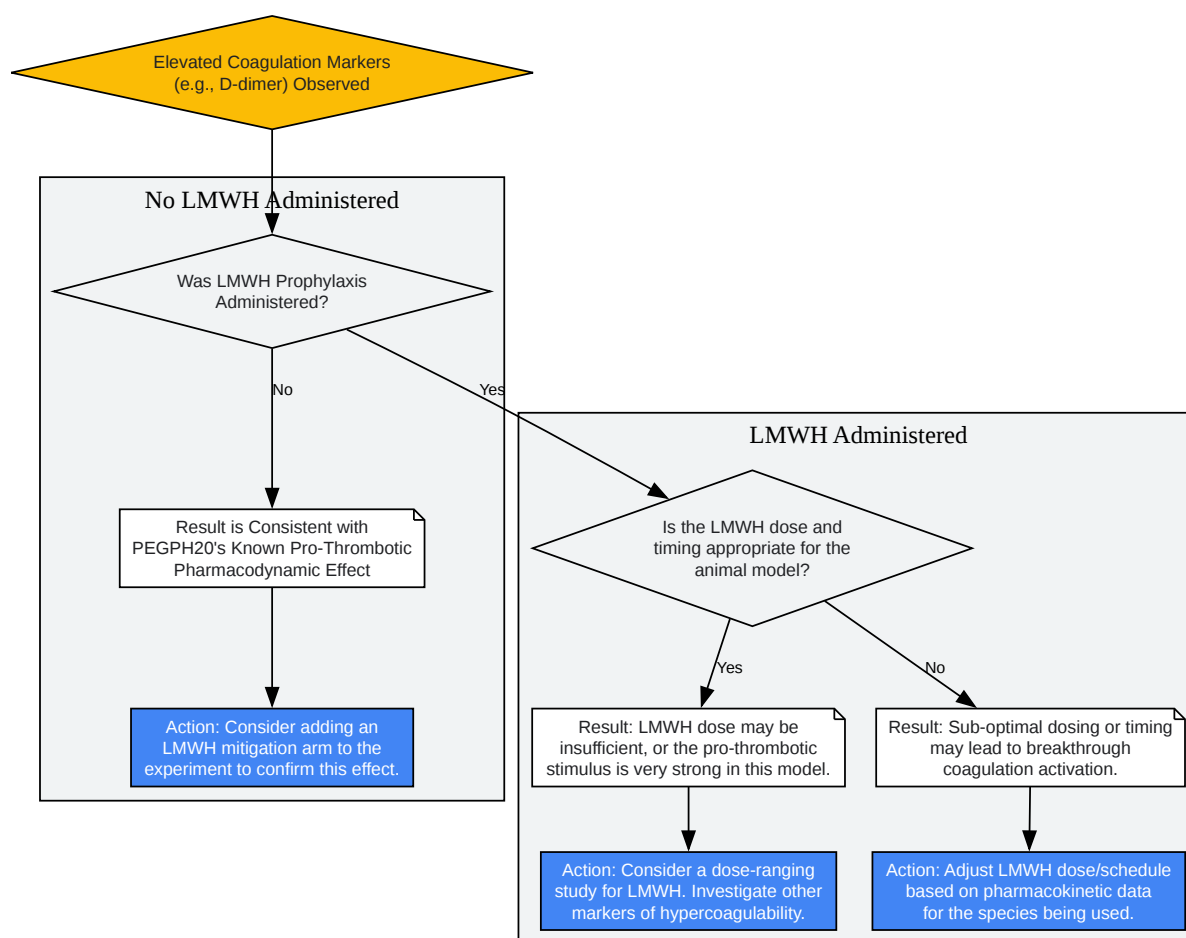
## Experimental Workflow for Preclinical TEE Assessment



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Caption: Workflow for assessing TEE risk in preclinical PEGPH20 studies.

## Troubleshooting Logic for Elevated Coagulation Markers



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Caption: Troubleshooting guide for unexpected coagulation marker results.



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